molecular formula C24H23ClFN5O2S B2983876 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1358765-75-9

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2983876
CAS No.: 1358765-75-9
M. Wt: 499.99
InChI Key: VADSCKPNCBSKKC-UHFFFAOYSA-N
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Description

Its structure features:

  • Pyrazolo[4,3-d]pyrimidin-7-one core: A fused heterocyclic system that enhances binding to biological targets like microtubules or kinases .
  • N1-ethyl and C3-methyl substituents: These groups improve metabolic stability compared to smaller alkyl chains (e.g., methyl) by reducing oxidative degradation .
  • 6-(2-Chlorophenyl)methyl moiety: The 2-chloro substitution on the benzyl group may enhance hydrophobic interactions with target proteins, as seen in structurally related antitumor agents .
  • 5-Sulfanylacetamide side chain: The thioether linkage and fluorinated arylacetamide group contribute to solubility and target selectivity, particularly in antimicrobial or kinase-inhibitory contexts .

The compound’s design aligns with strategies for microtubule-targeting agents (MTAs) and antimicrobials, leveraging substituent effects on potency and pharmacokinetics .

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-6-8-18(16)25)34-13-20(32)27-17-10-9-14(2)19(26)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADSCKPNCBSKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, highlighting its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[4,3-d]pyrimidine scaffold , which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity across various cancer cell lines. For instance:

  • Cell Line Inhibition : The compound was evaluated against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were found to be promising, indicating potent cytotoxic effects. For example:
    • A549 cells: IC50 = 2.24 µM
    • MCF-7 cells: IC50 = 1.74 µM
    • HepG2 cells: IC50 = 4.55 µM .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells through several mechanisms:
    • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
    • Apoptotic Pathways : Flow cytometric analysis revealed that the compound significantly increases markers of apoptosis in treated cells .

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key findings include:

  • Substituents on the pyrazolo ring significantly affect potency; for instance, the presence of halogen atoms enhances anticancer activity.
  • Modifications at the N-position of the pyrimidine ring can lead to improved selectivity and reduced off-target effects .

Table 1: Anticancer Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 1A5492.24Apoptosis induction
Compound 2MCF-71.74Cell cycle arrest
Compound 3HepG24.55Apoptosis induction

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine substitutionIncreased potency
Alkyl chain lengthOptimal at ethyl group
Fluorine substitutionEnhanced selectivity

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models.
  • Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics enhances overall efficacy and reduces side effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • N1 Substituents : Ethyl at N1 (target compound) vs. phenyl (Compound C) improves metabolic stability compared to smaller groups (e.g., methyl), as bulkier alkyl chains reduce CYP450-mediated oxidation .
  • C6 Benzyl Groups :
    • 2-Chlorobenzyl (target) : Enhances hydrophobic interactions in MTAs, as demonstrated in pyrazolo[4,3-d]pyrimidine-based tubulin inhibitors .
    • 4-Methoxybenzyl (Compound A) : Methoxy groups may improve solubility but reduce target affinity due to decreased hydrophobicity .
    • 2-Methoxybenzyl (Compound B) : Positional isomerism (2- vs. 4-methoxy) could sterically hinder binding to kinases or tubulin .
  • Acetamide Substituents :
    • 3-Fluoro-4-methylphenyl (target) : Fluorine increases electronegativity and membrane permeability; the 4-methyl group may enhance π-π stacking in hydrophobic pockets .
    • Trifluoromethylphenyl (Compound C) : The -CF3 group in Compound C significantly boosts antimicrobial potency due to enhanced lipophilicity and electron-withdrawing effects .

Q & A

Q. What are the recommended analytical techniques for structural characterization of this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR (to confirm proton and carbon environments), HRMS (for molecular weight validation), and X-ray crystallography (for 3D structural elucidation). For example, in analogous pyrazolo-pyrimidinone derivatives, 1H NMR peaks at δ 12.07–12.34 ppm indicate NH groups in sulfonamide or acetamide moieties, while aromatic protons appear between δ 7.35–8.46 ppm . HRMS with <2 ppm error confirms molecular formula integrity .

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer: Follow globally harmonized safety guidelines :
  • Inhalation exposure: Use fume hoods; if exposed, relocate to fresh air immediately .
  • Skin contact: Wash with soap/water for 15+ minutes; avoid solvents that enhance dermal absorption .
  • Waste disposal: Neutralize reactive groups (e.g., sulfanyl) before disposal to prevent environmental toxicity .

Q. What synthetic routes are validated for pyrazolo-pyrimidinone scaffolds?

  • Methodological Answer: A typical route involves:
  • Step 1: Condensation of 2-chlorophenylmethyl precursors with ethyl acetoacetate to form the pyrimidinone core.
  • Step 2: Sulfanylation via nucleophilic substitution (e.g., NaSH/EtOH, 80°C, 12h) to introduce the thioether group.
  • Step 3: Acetamide coupling using EDC/HOBt in DMF to attach the 3-fluoro-4-methylphenyl moiety .
    Yield optimization requires monitoring by TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio for sulfanylation) .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

  • Methodological Answer: Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. For example:
  • Reaction Path Search: ICReDD’s workflow combines computational screening of substituent effects (e.g., electron-withdrawing 2-chlorophenyl groups) with experimental validation to reduce trial-and-error cycles .
  • Solvent Optimization: COSMO-RS simulations predict solvent polarity effects on sulfanylation efficiency .

Q. What strategies resolve contradictory spectral data in structural analysis?

  • Methodological Answer:
  • NMR Ambiguities: Assign overlapping aromatic signals using 2D techniques (HSQC, HMBC). For example, HMBC correlations between δ 3.98 ppm (CH2) and carbonyl carbons (~172 ppm) confirm acetamide connectivity .
  • HRMS Discrepancies: Cross-validate with isotopic pattern analysis (e.g., chlorine’s M+2 peak) and alternative ionization methods (ESI vs. APCI) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer:
  • Variable Substituents: Systematically modify the 2-chlorophenyl (e.g., replace Cl with F or CF3) and acetamide groups (e.g., methyl vs. trifluoromethyl).
  • Biological Assays: Prioritize in vitro enzyme inhibition assays (e.g., kinase targets) followed by MD simulations to correlate substituent hydrophobicity with binding affinity .
  • Data Integration: Use cheminformatics tools (e.g., KNIME) to merge synthetic yields, spectral data, and bioactivity into a predictive SAR model .

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